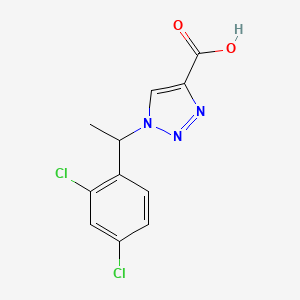
1-(4-Nitrophenyl)-1H-1,2,3-triazole-5-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-硝基苯基)-1H-1,2,3-三唑-5-羧酸是一种杂环化合物,属于 1,2,3-三唑类。这类化合物以其多样的生物活性及其合成多功能性而闻名。其结构中的硝基苯基和三唑环使其成为各个科学研究和工业应用领域的宝贵化合物。
准备方法
合成路线及反应条件: 1-(4-硝基苯基)-1H-1,2,3-三唑-5-羧酸可以通过涉及铜催化的叠氮化物-炔烃环加成反应的多步过程合成该反应通常在铜催化剂和合适的溶剂(如异丙醇)存在下进行 .
工业生产方法: 1-(4-硝基苯基)-1H-1,2,3-三唑-5-羧酸的工业生产涉及使用市售原料(如 3-二甲氨基丙烯醛和 4-硝基苯基叠氮化物)对该化合物进行可扩展合成。 反应条件经过优化,以获得高产率和高纯度的最终产物 .
化学反应分析
反应类型: 1-(4-硝基苯基)-1H-1,2,3-三唑-5-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将硝基转化为氨基。
取代: 硝基苯基可以发生亲核取代反应。
常用试剂和条件:
氧化: 可以使用高锰酸钾或过氧化氢等常见的氧化剂。
还原: 通常使用硼氢化钠或催化氢化等还原剂。
取代: 可以使用胺或硫醇等亲核试剂进行取代反应。
主要形成的产物:
氧化: 形成硝基氧化物。
还原: 形成氨基衍生物。
取代: 形成具有各种官能团的取代三唑.
科学研究应用
1-(4-硝基苯基)-1H-1,2,3-三唑-5-羧酸在科学研究中有着广泛的应用,包括:
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为具有抗菌、抗真菌和抗癌特性的生物活性化合物的潜力。
医药: 探索其在药物开发和作为诊断剂方面的潜在用途。
作用机制
1-(4-硝基苯基)-1H-1,2,3-三唑-5-羧酸的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶和受体结合,调节其活性,从而导致各种生物学效应。 硝基苯基和三唑环在其结合亲和力和特异性中起着至关重要的作用 .
相似化合物的比较
1-(4-硝基苯基)-1H-1,2,3-三唑-5-羧酸可以与其他类似化合物进行比较,例如:
1-(4-硝基苯基)-1H-1,2,3-三唑-4-甲醛: 结构相似,但具有甲酰基而不是羧酸基。
1-(4-硝基苯基)-1H-1,2,3-三唑-4-羧酰胺: 结构相似,但具有羧酰胺基而不是羧酸基。
1-(4-硝基苯基)-1H-1,2,3-三唑-5-羧酸的独特性在于其特定的官能团,这些官能团赋予其独特的化学和生物学性质 .
属性
分子式 |
C9H6N4O4 |
|---|---|
分子量 |
234.17 g/mol |
IUPAC 名称 |
3-(4-nitrophenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)8-5-10-11-12(8)6-1-3-7(4-2-6)13(16)17/h1-5H,(H,14,15) |
InChI 键 |
VMSDGQNKTGSGQA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C(=CN=N2)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11783111.png)
![5-((2-Fluoro-4-nitrophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B11783117.png)



![(S)-3-(3,5-Dimethyl-4-((1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidin-9-yl)oxy)benzamido)-3-(pyridin-3-yl)propanoic acid](/img/structure/B11783137.png)




![2-(Oxo-8-(pyridin-4-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11783178.png)
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11783181.png)
![7-Bromo-4-methoxyfuro[3,2-c]pyridine](/img/structure/B11783184.png)
